molecular formula C8H13BrO2 B1351611 Methyl 1-bromocyclohexanecarboxylate CAS No. 3196-23-4

Methyl 1-bromocyclohexanecarboxylate

Cat. No.: B1351611
CAS No.: 3196-23-4
M. Wt: 221.09 g/mol
InChI Key: RNWRVPVPLQMTAP-UHFFFAOYSA-N
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Description

Methyl 1-bromocyclohexanecarboxylate is an organic compound with the molecular formula C(_8)H(_13)BrO(_2). It is a brominated ester derived from cyclohexane and is known for its utility in various organic synthesis reactions. This compound is characterized by its relatively high boiling point of 115-116°C at 19 mm Hg and a density of 1.39 g/mL at 25°C .

Mechanism of Action

Target of Action

Methyl 1-bromocyclohexanecarboxylate is a chemical compound that primarily interacts with zinc and amides or methylamides of 3-aryl-2-cyanopropenoic acids . These targets play a crucial role in various biochemical reactions, serving as catalysts and reactants.

Mode of Action

The compound reacts with its targets to initiate a series of chemical reactions. Specifically, it reacts with zinc and substituted chalcones to yield the corresponding spiro-3,4-dihydropyran-2-one derivatives, 3-aryl-5-aryl-2-oxaspiro . This interaction results in significant changes in the chemical structure and properties of the targets.

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of spiro-3,4-dihydropyran-2-one derivatives and 3-aryl-5-aryl-2-oxaspiro . These pathways are crucial for various biological processes, and their downstream effects can have significant impacts on cellular functions.

Pharmacokinetics

Its molecular weight (22109 Da ) and physical properties (such as boiling point and density ) suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its interactions with its targets and the subsequent changes in the biochemical pathways. For instance, it can yield 5-aryl-1,3-dioxo-2-azaspiro derivatives, which can have various effects on cellular functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it forms explosive mixtures with air on intense heating , suggesting that it should be handled carefully in a controlled environment. Furthermore, it should be used only outdoors or in a well-ventilated area to ensure safety and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-bromocyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. This process typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-bromocyclohexanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Reduction: The primary product is the corresponding alcohol.

    Reformatsky Reaction: The major product is a β-hydroxy ester.

Scientific Research Applications

Methyl 1-bromocyclohexanecarboxylate is utilized in various fields of scientific research:

Comparison with Similar Compounds

Uniqueness: Methyl 1-bromocyclohexanecarboxylate is unique due to its balanced reactivity, making it suitable for a wide range of synthetic applications. Its bromine atom provides a good leaving group, facilitating various nucleophilic substitution reactions, while its ester group allows for further functionalization .

Properties

IUPAC Name

methyl 1-bromocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-11-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWRVPVPLQMTAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393248
Record name Methyl 1-bromocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3196-23-4
Record name Methyl 1-bromocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-bromocyclohexanecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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